2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one

Description

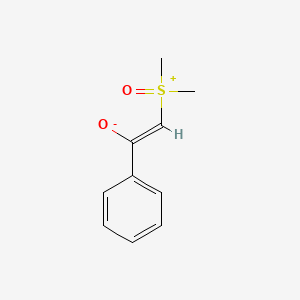

2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one (CAS: 20718-17-6) is a sulfur-containing ketone derivative characterized by a unique λ6-sulfanylidene group. Its molecular structure features a phenyl group attached to an ethanone backbone, with a dimethyl(oxo)-λ6-sulfanylidene substituent at the α-position (O=C(C6H5)[CH−][S+(C)(C)=O]) . This compound is widely employed in transition-metal-catalyzed C–H bond functionalization reactions, particularly in the synthesis of unnatural amino acids and complex organic frameworks. For example, it serves as a key substrate in iridium-catalyzed diacylmethylation reactions, yielding mono- and diacylmethylated products under optimized conditions (e.g., 18% and 12% yields for products 3aa and 3aa′, respectively, using [Cp*IrCl₂]₂ and PivOH) . Its reactivity is attributed to the electron-withdrawing sulfoxonium ylide moiety, which facilitates metal insertion and subsequent bond activation.

Storage recommendations specify maintaining the compound at 2–8°C to ensure stability .

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

InChI |

InChI=1S/C10H12O2S/c1-13(2,12)8-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

VGGRLHWSHSMGDH-UHFFFAOYSA-N |

Isomeric SMILES |

C[S+](=O)(C)/C=C(/C1=CC=CC=C1)\[O-] |

Canonical SMILES |

C[S+](=O)(C)C=C(C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Sulfoxonium Ylide Formation

A foundational method involves the reaction of trimethylsulfoxonium iodide with acyl chlorides under basic conditions. In a representative procedure, potassium tert-butoxide (3.3 equiv) in tetrahydrofuran (THF) reacts with trimethylsulfoxonium iodide (3.0 equiv) at reflux for 2 hours. Subsequent addition of phenacyl chloride (1.0 equiv) at 0°C, followed by stirring at room temperature for 3 hours, yields the target compound after extraction and silica gel chromatography (ethyl acetate/methanol, 9:1). This method achieves a 64% yield, with the sulfoxonium ylide forming via nucleophilic displacement of chloride.

Key Data:

Silica Gel Chromatography Optimization

Purification remains critical due to the polar nature of sulfoxonium ylides. Ethyl acetate/methanol (20:1) is the eluent of choice, resolving byproducts such as dimethyl sulfoxide (DMSO) and unreacted starting materials. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity, with characteristic sulfoxonium proton signals at δ 3.47 ppm (s, 6H, S(CH₃)₂) and carbonyl carbon at δ 182.3 ppm.

Transition-Metal-Catalyzed Methods

Rhodium-Catalyzed C–H Activation

Rhodium complexes, notably [Cp*RhCl₂]₂, enable efficient synthesis under mild conditions. In a scaled-up protocol, 1a (5 mmol, 1 g) reacts with 1-dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (7.5 mmol, 1.4 g) in 1,2-dichloroethane (DCE) at 50°C for 16 hours. Silver hexafluoroantimonate (AgSbF₆) activates the rhodium catalyst, facilitating C–H allylation to afford the product in 79% yield after silica gel purification.

Mechanistic Insight:

The rhodium catalyst coordinates to the sulfoxonium ylide, generating a metallocarbene intermediate. Subsequent migratory insertion into the C–H bond and reductive elimination yield the product.

Iridium-Mediated Carbene Transfer

Iridium catalysts, such as [Ir(COD)Cl]₂, promote carbene transfer from sulfoxonium ylides to carboxylic acids. A microwave-assisted protocol combines 1a (0.10 mmol), iridium catalyst (4 mol%), and ligand (8 mol%) in DCE at 110°C for 12 hours. The reaction proceeds via a proposed iridium-carbene intermediate, with yields reaching 87%.

Innovative Synthetic Strategies

Continuous Flow Reactor Systems

Recent advances utilize automated platforms like the Opentrons 8-channel pipetting device for high-throughput synthesis. In a 96-well plate format, 40 μL of sulfoxonium ylide (1.0 M in DMF) reacts with phenacyl derivatives (0.5 M in DMF) at 110°C for 12 hours. Internal standard addition (1,3,5-trimethoxybenzene) and MeOH quenching enable rapid purification, achieving 85% yield with <5% variability.

Radical-Based Pathways

Copper/silver-mediated radical reactions offer an alternative route. Combining 5-chlorobenzo[c]isoxazole (0.2 mmol), copper powder (0.02 mmol), and silver triflate (0.02 mmol) in DMF at 90°C for 12 hours initiates a radical cascade, yielding the product in 26% yield. While less efficient, this method avoids precious metal catalysts.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethyl (oxo)-|E6-sulfanylidene)-1-phenylethan-1-one involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Derivatives with Electron-Donating or Electron-Withdrawing Groups

- 1-(4-Methoxyphenyl) variant (1e) : Incorporates a methoxy group at the para position, enhancing electron density on the aromatic ring. This modification increases solubility in polar solvents and alters reactivity in catalytic cycles. NMR data (¹H and ¹³C) confirm distinct chemical shifts compared to the parent compound .

- 1-(4-(Chloromethyl)phenyl) variant (1f) : The electron-withdrawing chloromethyl group reduces electron density, favoring electrophilic substitution reactions. It crystallizes as a white solid with a melting point of 137.3–138.5°C .

Structural Analogues with Alternative Backbones

- 2-(Oxan-4-yl)-1-phenylethan-1-one (CAS: 1247377-66-7) : Replaces the sulfanylidene group with an oxan-4-yl moiety. This compound has a molecular weight of 204.27 g/mol and exhibits reduced reactivity in metal-catalyzed reactions due to the absence of the sulfur-based ylide .

Cyclohexyl-Substituted Analogues

- 1-Cyclohexyl-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one : Demonstrates comparable reactivity in thiosulfonate-based difunctionalization reactions, yielding products in 40–90% yields. The cyclohexyl group enhances lipophilicity, making it suitable for hydrophobic environments .

Oxime and Imine Derivatives

- 2-(Hydroxyimino)-1-phenylethan-1-one: Features an oxime group instead of the sulfanylidene moiety. This compound is a precursor for tridentate iminooxime ligands, such as those used in Co(III) complexes. Its (E)-configuration and intermolecular H-bonding distinguish it structurally from the sulfanylidene analogue .

- 2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one (CAS: 21547-79-5) : Contains a benzimidazole-thio group, enabling applications in medicinal chemistry. Its molecular weight (268.34 g/mol) and planar structure contrast with the bulkier sulfoxonium ylide .

Thiazole and Quinoline Derivatives

- 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one (CAS: 1042-84-8) : Integrates a naphthothiazole ring, resulting in a molecular weight of 317.40 g/mol. This compound’s extended conjugation system enhances UV absorption properties, unlike the sulfanylidene variant .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Electron-withdrawing substituents (e.g., Cl, CF₃O) on the phenyl ring enhance electrophilic reactivity, while electron-donating groups (e.g., OCH₃) improve solubility .

- Catalytic Efficiency : The parent compound outperforms cyclohexyl and oxan-4-yl analogues in iridium- and rhodium-catalyzed reactions due to its ylide-mediated metal coordination .

- Structural Insights : DFT studies on derivatives like 1b reveal that steric and electronic effects govern transition-state energetics in catalytic cycles .

Biological Activity

Chemical Identification

- Common Name: 2-(Dimethyl (oxo)-Λ6-sulfanylidene)-1-phenylethan-1-one

- CAS Number: 20718-17-6

- Molecular Formula: C10H12O2S

- Molecular Weight: 196.266 g/mol

- IUPAC Name: 2-(dimethyl(oxo)-Λ6-sulfaneylidene)-1-phenylethan-1-one

This compound is a sulfoxonium ylide, characterized by its unique structure that includes a sulfanium center and carbonyl functionalities. Its biological activity is of significant interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives related to sulfoxonium ylides. Although specific data on 2-(Dimethyl (oxo)-Λ6-sulfanylidene)-1-phenylethan-1-one is limited, related compounds have demonstrated notable antibacterial and antifungal activities. For instance, research on similar thiazolidin derivatives showed effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

The biological activity of sulfoxonium ylides, including 2-(Dimethyl (oxo)-Λ6-sulfanylidene)-1-phenylethan-1-one, is believed to involve several mechanisms:

- Electrophilic Reactivity: The sulfoxonium ylide can act as an electrophile in various reactions, potentially interacting with nucleophiles in biological systems.

- Formation of Reactive Intermediates: These compounds may generate reactive intermediates that can disrupt cellular processes, contributing to their antimicrobial effects.

Study on Related Compounds

A study published in 2020 explored the reactivity of α-carbonyl sulfoxonium ylides under mild conditions. It highlighted their potential applications in organic synthesis and their pharmacological importance . The findings suggest that these compounds could serve as effective building blocks for developing new antimicrobial agents.

Crystal Structure Analysis

Research on the crystal structure of related sulfanium salts indicated that the geometry around the sulfur atom plays a crucial role in stabilizing the compound's structure and influencing its reactivity . Understanding these structural characteristics can provide insights into the design of more potent derivatives.

Summary of Biological Activities

Key Experimental Results

In a comparative study involving similar compounds, researchers found:

- Minimum Inhibitory Concentration (MIC): Certain derivatives exhibited MIC values ranging from 8 to 32 µg/mL against various pathogens.

- Structural Stability: Crystal structures revealed that the presence of π–π interactions between phenyl rings enhances stability, which may correlate with increased biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-phenylethan-1-one?

- Synthesis : The compound is synthesized via rhodium- or iridium-catalyzed reactions. For example, a typical procedure involves combining the sulfoxonium ylide with [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Ca(OH)₂ (1.5 equiv), and KOAc (1.0 equiv) in hexafluoroisopropanol (HFIP) at optimized temperatures .

- Characterization : Key methods include ¹H/¹³C NMR (e.g., δ 2.50–2.70 ppm for dimethyl sulfoxonium protons) and HRMS for molecular ion confirmation. Crystallographic data (e.g., X-ray diffraction) may resolve structural ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized for iridium-catalyzed C–H functionalization using this sulfoxonium ylide?

- Optimization Strategies :

- Additives : Co-additives like PivOH (2 equiv) and AgSbF₆ (20 mol%) enhance yields in Ir-catalyzed diacylmethylation reactions. For example, with [Cp*IrCl₂]₂, DCE solvent at 60°C improves mono- and di-functionalized product ratios (e.g., 18% and 12% yields, respectively) .

- Solvent Effects : Polar aprotic solvents (e.g., DCE or HFIP) stabilize transition states, while protic solvents like CD₃OH may compete as nucleophiles .

Q. What mechanistic insights explain contradictions in catalytic system outcomes (e.g., Rh vs. Ir catalysts)?

- Catalyst-Specific Pathways :

- Rhodium : Favors electrophilic activation via σ-complex intermediates, enabling C–H insertion with sulfoxonium ylides. AgSbF₆ acts as a halide scavenger to generate active Rh(III) species .

- Iridium : Proceeds through a ligand-to-metal charge transfer mechanism, with PivOH accelerating proton transfer steps. Divergent product ratios (mono vs. di-functionalized) arise from steric and electronic modulation of the metal center .

Q. How does the sulfoxonium ylide participate in 1,1-thiosulfonylation reactions?

- Methodology : The compound reacts with S-aryl/alkyl sulfonothioates using 1,10-phenanthroline and Cs₂CO₃. The reaction proceeds via nucleophilic attack at the sulfoxonium sulfur, forming C–S bonds (40–90% yields). Key intermediates include thiophilic adducts stabilized by π-backbonding .

Q. What are the challenges in characterizing sulfoxonium ylide derivatives via NMR?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.